Benzyl methyl malonate
Description
Overview of Malonate Esters in Organic Synthesis
Malonate esters, such as diethyl malonate and dimethyl malonate, are a class of organic compounds widely utilized in organic synthesis. wikipedia.orgchemistnotes.com Their defining feature is the presence of a methylene (B1212753) group (—CH₂—) flanked by two carbonyl groups. This structural arrangement makes the protons on the central carbon atom particularly acidic and easily removable by a moderately strong base. chemistnotes.com
This acidity is the cornerstone of the malonic ester synthesis, a powerful method for preparing substituted carboxylic acids. wikipedia.org The process involves two key steps:
Alkylation: The deprotonated malonate ester, a carbanion, acts as a nucleophile and reacts with an alkyl halide. This step can be repeated to introduce a second, different alkyl group, leading to dialkylated malonates. wikipedia.org
Decarboxylation: Upon heating in the presence of acid, the substituted malonic ester undergoes hydrolysis of both ester groups to form a substituted malonic acid. This intermediate readily loses a molecule of carbon dioxide (decarboxylates) to yield a substituted acetic acid. wikipedia.org
This synthetic route is highly valued for its versatility in creating a wide array of carboxylic acids. chemistnotes.com Furthermore, variations of this chemistry allow for the synthesis of other important chemical structures, including ketones and cyclic compounds like cycloalkylcarboxylic acids. wikipedia.orgchemistnotes.com The Knoevenagel condensation is another significant reaction involving malonate esters. wikipedia.org
Research Significance of Benzyl (B1604629) Methyl Malonate as a Chemical Building Block
Benzyl methyl malonate is specifically recognized in academic and industrial research as a key intermediate and building block for organic and pharmaceutical synthesis. chemicalbook.comthermofisher.com Its utility stems from the differential reactivity of its two ester groups—the methyl ester and the benzyl ester. This asymmetry allows for selective chemical transformations that are not possible with symmetrical malonates like dimethyl malonate.
Research has demonstrated its application in various synthetic pathways:
Pharmaceutical Intermediates: It is employed as an intermediate in the creation of complex molecules for the pharmaceutical industry. chemicalbook.comthermofisher.com For example, derivatives of benzylmalonate have been investigated as potential STAT3 inhibitors for cancer therapy. nih.gov
Transesterification Reactions: Studies have explored the liquid phase transesterification of dimethyl malonate with benzyl alcohol to produce this compound and dibenzylmalonate, using solid acid catalysts. niscpr.res.in
Synthesis of Complex Structures: this compound is a precursor in multi-step syntheses. For instance, it is a starting material for creating bis(1-pyrenylmethyl)-2-benzyl-2-methyl-malonate, a fluoroionophore used in the fluorescent sensing of copper ions (Cu²+). mdpi.comresearchgate.net
Asymmetric Synthesis: Chiral auxiliaries have been used with benzyl-substituted malonic esters in attempts to achieve enantioselective synthesis, a critical process in drug development. usm.edu The alkylation of malonates is a key strategy for creating chiral α,α-dialkylmalonates. frontiersin.org
The compound's role as a building block is also evident in its use for preparing other specialized reagents, such as 2-[Benzyl(methyl)amino]propanedinitrile, which is an intermediate in the synthesis of the drug Riociguat. derpharmachemica.com
Properties of this compound
The physical and chemical properties of this compound are well-documented in chemical literature.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₄ sigmaaldrich.comfishersci.fi |
| Molecular Weight | 208.21 g/mol sigmaaldrich.comnih.gov |
| Appearance | Liquid sigmaaldrich.comfluorochem.co.uk |
| Boiling Point | 125 °C at 0.5 mmHg sigmaaldrich.comchemicalbook.com |
| Density | 1.15 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |
| Refractive Index | n20/D 1.502 sigmaaldrich.comchemicalbook.com |
| CAS Number | 52267-39-7 sigmaaldrich.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-O-benzyl 1-O-methyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10(12)7-11(13)15-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUZDBFOEWAQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341299 | |
| Record name | Benzyl methyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52267-39-7 | |
| Record name | Benzyl methyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Benzyl Methyl Malonate and Its Derivatives
Direct Esterification and Transesterification Approaches
Transesterification is a key acid-catalyzed reaction for synthesizing malonate esters. daneshyari.comniscpr.res.in This process typically involves the reaction of a dialkyl malonate, such as dimethyl malonate or diethyl malonate, with an alcohol, in this case, benzyl (B1604629) alcohol, to produce the desired mixed ester. daneshyari.comniscpr.res.in
The liquid-phase transesterification of dimethyl malonate (DMM) with benzyl alcohol (BA) is a direct route to obtaining benzyl methyl malonate (BMM) and dibenzyl malonate (DBM). niscpr.res.in The reaction is typically catalyzed by an acid. While conventional liquid acid catalysts like sulfuric acid or hydrochloric acid can be used, they present challenges such as toxicity, corrosiveness, and difficulty in separation from the product mixture. daneshyari.com The reaction proceeds in a stepwise manner, where DMM first reacts with benzyl alcohol to form BMM, which can then undergo a second transesterification to yield DBM. academie-sciences.fr
To overcome the drawbacks of liquid acid catalysts, heterogeneous solid acid catalysts have gained significant attention. daneshyari.com These catalysts are non-corrosive, reusable, easy to handle, and can be readily separated from the reaction mixture. daneshyari.com Various materials, including zeolites, metal oxides, and modified forms, have been successfully employed. daneshyari.com
Research has shown that zirconia and ceria-based solid acids are effective for the transesterification of dialkyl malonates with benzyl alcohol. daneshyari.comniscpr.res.in For instance, sulphated-ceria-zirconia (SCZ) has been identified as a highly active and reusable catalyst for the reaction between DMM and benzyl alcohol. niscpr.res.in The catalytic activity is closely linked to the total surface acidity of the material; catalysts with a combination of moderate and strong acid sites show high performance. niscpr.res.innih.gov Similarly, sulphate ion-modified zirconia (S-ZrO2) and mesoporous carbon (S-MC) have demonstrated good yields in the transesterification of diethyl malonate with benzyl alcohol. nih.gov Studies using pure aluminophosphate (ALP) and metal-incorporated aluminophosphates (MALP) revealed that while pure ALP yielded only benzyl ethyl malonate, the incorporation of transition metals like iron promoted the formation of both mono- and di-substituted products, which is attributed to changes in surface acidity and porosity. academie-sciences.fr
The yield and selectivity of benzyl malonates are highly dependent on reaction parameters such as temperature, the molar ratio of reactants, catalyst amount, and reaction time. niscpr.res.inresearchgate.net
Molar Ratio: Increasing the concentration of benzyl alcohol generally favors the formation of dibenzyl malonate (DBM). niscpr.res.inacademie-sciences.fr For example, in a study using a FeALP catalyst for the reaction of diethyl malonate (DEM) with benzyl alcohol, the maximum yield of transester products was achieved at a DEM:BA ratio of 1:3. academie-sciences.fr In another study with a sulphated-ceria-zirconia (SCZ) catalyst, the highest transester yield (88%) was obtained with a dimethyl malonate (DMM) to benzyl alcohol (BA) molar ratio of 1:5. niscpr.res.in
Temperature: Higher temperatures often favor the formation of the diester, DBM. niscpr.res.in For the SCZ catalyst system, the yield of total transester products and selectivity towards DBM increased with temperature up to 140°C. niscpr.res.in For a sulphated zirconia (SZ) catalyzed reaction between DEM and BA, the optimal temperature was found to be 393 K (120°C). researchgate.net
Catalyst Weight and Reaction Time: The amount of catalyst and reaction duration must be carefully optimized. An increase in catalyst weight generally enhances the product yield up to an optimal point, after which a decrease may be observed. niscpr.res.in Similarly, extending the reaction time can increase the yield of the desired product, but prolonged times may lead to the formation of by-products. niscpr.res.in For the SCZ-catalyzed reaction, a time of 3 hours was found to be optimal. niscpr.res.in For the SZ-catalyzed system, the highest yield was achieved after 5 hours. researchgate.net
Table 1: Optimization of Transesterification Reactions
| Catalyst | Reactants (Ratio) | Temperature | Time | Max. Yield / Selectivity | Reference |
|---|---|---|---|---|---|
| Sulphated-Ceria-Zirconia (SCZ) | DMM:BA (1:5) | 140°C | 3 h | 88% total transester yield | niscpr.res.in |
| Sulphated Zirconia (SZ) | DEM:BA (1:3) | 120°C | 5 h | 88% total transester yield | researchgate.net |
| Iron Aluminophosphate (FeALP) | DEM:BA (1:3) | N/A | N/A | Maximum yield at this ratio | academie-sciences.fr |
Alkylation Reactions of Malonate Derivatives
An alternative and widely used strategy for synthesizing substituted malonates involves the alkylation of a malonate enolate with an appropriate electrophile, such as a benzyl halide. frontiersin.orgmdpi.com
The C-alkylation of malonic esters is a standard method for forming carbon-carbon bonds. The reaction typically involves deprotonating the active methylene (B1212753) group of a malonate ester with a base to form a nucleophilic enolate, which then attacks a benzyl halide (e.g., benzyl chloride or benzyl bromide) in an SN2 reaction. google.comgoogle.com For instance, dimethyl 2-(4-chlorobenzyl)malonate can be synthesized by reacting 4-chlorobenzyl halide with dimethyl malonate in the presence of a base. google.com To prevent dialkylation, an excess of the malonate ester is often used. google.com The choice of base is critical and can range from alkali metal hydroxides to metal oxides like calcium oxide. google.comgoogle.com The reaction can be performed in various solvents, including dipolar aprotic solvents like DMSO, N,N-dimethylformamide, and N-methyl-2-pyrrolidone. google.com Microwave-assisted, solvent-free alkylation of diethyl malonate with benzyl halides in the presence of bases like K₂CO₃ has also been reported as an efficient method. mdpi.com
Phase-transfer catalysis (PTC) is a powerful technique for conducting alkylation reactions between reactants located in different immiscible phases (typically aqueous and organic). rsc.orgnih.gov In the context of malonate alkylation, a phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt, transports the base (e.g., hydroxide (B78521) ions) from the aqueous phase to the organic phase, where it deprotonates the malonate ester. frontiersin.orgnih.gov The resulting malonate anion, stabilized as an ion pair with the catalyst cation, then reacts with the benzyl halide in the organic phase. frontiersin.orgacs.org
This method has been extensively developed for the enantioselective synthesis of chiral malonates containing a quaternary carbon center. frontiersin.orgnih.gov By using chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee) can be achieved in the alkylation of α-substituted malonates. frontiersin.orgnih.gov The optimization of PTC reactions involves screening the catalyst structure, base (e.g., 50% aq. KOH), solvent (e.g., toluene), and temperature. frontiersin.orgnih.gov For example, in the α-benzylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate, optimal results were achieved using 50% KOH in toluene (B28343) at -40°C. nih.govfrontiersin.org
Table 2: Enantioselective Phase-Transfer Catalyzed α-Benzylation
| Substrate | Catalyst | Base | Conditions | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 50% KOH | Toluene, -40°C, 30h | 95% | 95% | nih.govfrontiersin.org |
| Diphenylmethyl tert-butyl α-alkylmalonates | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 50% KOH | Toluene, 0°C | up to 99% | up to 97% | acs.org |
Alkylation with Benzylic Alcohols
Direct alkylation of active methylene compounds like malonates with benzylic alcohols presents an atom-economical and environmentally benign alternative to the use of benzyl halides. These reactions are typically catalyzed by transition metals or Lewis acids that facilitate the activation of the alcohol's C–O bond. organic-chemistry.orgacs.org For instance, nickel complexes can catalyze the direct cross-coupling of benzyl alcohols with Grignard reagents derived from malonates. acs.org Another approach involves a mixture of indium and copper salts, which catalyzes the oxidative alkylation of malonates with cyclic benzyl ethers, proceeding through a key benzylic alcohol intermediate. thieme-connect.dethieme-connect.com Rare earth metal triflates have also been employed to catalyze the benzylation of 1,3-dicarbonyl compounds with secondary benzylic alcohols, offering high yields and the potential for catalyst recycling. organic-chemistry.org
Alkylation with 1,3-Dienes
The transition metal-catalyzed reaction of malonates with 1,3-dienes provides a powerful method for constructing allylic structures. Palladium and nickel complexes are commonly used to mediate this transformation. researchgate.netorganic-chemistry.org A notable example is the palladium-catalyzed three-component coupling of a 1,3-diene, an aryl iodide, and a sodium dialkyl malonate. organic-chemistry.org This cascade reaction proceeds via an initial Heck-type insertion of the diene into the aryl-palladium bond, followed by an asymmetric allylic alkylation, to achieve a 1,2-difunctionalization of the diene with high enantioselectivity (up to 98% ee). organic-chemistry.org The choice of the chiral ligand, such as an H₈-BINOL-based phosphoramidite, is critical for controlling both the regioselectivity and enantioselectivity of the nucleophilic attack by the malonate. organic-chemistry.org Nickel-catalyzed hydroalkylation of 1,3-dienes with malonates has also been developed, representing a growing area of research. researchgate.netbohrium.com
Synthesis via Meldrum's Acid Derivatives
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile cyclic acylal of malonic acid, renowned for its high acidity (pKa ≈ 4.97) and synthetic utility. uitm.edu.myclockss.org Its derivatives serve as valuable precursors for malonic esters and their analogs. The synthesis of substituted malonates can be achieved by first alkylating Meldrum's acid at the C-5 position, which readily undergoes deprotonation. clockss.orgnih.gov The resulting 5-alkylated Meldrum's acid derivative can then be subjected to alcoholysis. Refluxing the derivative with an alcohol, such as benzyl alcohol or methanol (B129727), leads to the ring-opening of the dioxane-dione system and subsequent decarboxylation to yield the corresponding mono-substituted malonic ester. clockss.org For example, a this compound can be prepared by alkylating Meldrum's acid with a benzyl halide, followed by refluxing the intermediate with methanol. This route offers a convenient alternative to the direct alkylation of a pre-formed malonic ester. nih.gov
Other Advanced Synthetic Transformations
Beyond the aforementioned methods, the synthesis of malonate derivatives is continually being advanced through innovative catalytic systems. Strontium-catalyzed asymmetric Michael additions of malonates to enones have been developed, providing adducts in high yields and excellent enantioselectivities (up to 99% ee) using low catalyst loadings. organic-chemistry.org Organocatalysis also offers powerful metal-free alternatives. Commercially available 1,2-diphenylethanediamine, for instance, can catalyze the highly enantioselective Michael addition of malonates to chalcones and cinnamones. rsc.org Furthermore, high-pressure conditions have been shown to effectively promote challenging organocatalytic conjugate additions of malonates to sterically hindered substrates like β,β-disubstituted β-trifluoromethyl enones and β-arylethenesulfonyl fluorides, where the reactions are often sluggish at atmospheric pressure. acs.orgnih.gov These advanced transformations highlight the ongoing efforts to expand the scope and efficiency of synthesizing chiral and complex malonate derivatives.
Palladium-Catalyzed Transformations
Palladium-catalyzed reactions, particularly nucleophilic benzylic substitutions, represent a significant strategy for the formation of C-C bonds in the synthesis of benzyl malonate derivatives. These reactions often employ a Tsuji-Trost type mechanism, where a palladium(0) catalyst activates a benzylic substrate, such as a benzyl methyl carbonate, to form a (η³-benzyl)palladium(II) intermediate. thieme-connect.de This intermediate then readily undergoes nucleophilic attack by a malonate carbanion to yield the desired benzylated product. thieme-connect.de
The efficacy of this transformation is highly dependent on the choice of the palladium precursor, the ligand, and the reaction conditions. Research has shown that a palladium complex generated in situ from a precursor like [Pd(η³-C₃H₅)(cod)]BF₄ and a bidentate phosphine (B1218219) ligand is an effective catalyst for the benzylation of malonates. organic-chemistry.orgnih.govresearchgate.net The bite angle of the phosphine ligand has been identified as a critical factor, with ligands like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) being particularly effective for the benzylation of malonates with benzylic esters. organic-chemistry.orgresearchgate.net
The scope of this catalytic system is broad, accommodating a variety of benzylic esters and substituted malonates, demonstrating high functional group compatibility. organic-chemistry.org For instance, the benzylation of dimethyl malonate with benzyl methyl carbonate proceeds efficiently using this method. nih.govresearchgate.net Furthermore, innovative approaches have been developed for the direct coupling of benzyl alcohols with malonates, where an organic carbonate solvent activates the alcohol in situ, offering a more atom-economical and environmentally friendly protocol. rsc.org These palladium-catalyzed methods have also been successfully applied in alkene difunctionalization reactions, where malonate nucleophiles couple with alkenes that have tethered aryl triflates, leading to the synthesis of complex cyclopentane (B165970) structures bearing a malonate substituent. nih.gov
| Catalyst System | Substrates | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| [Pd(η³-C₃H₅)(cod)]BF₄ / DPPF | Benzyl methyl carbonate, Dimethyl malonate | α-Benzylmalonate | Effective for benzylic alkylation; ligand bite angle is crucial for catalytic activity. | organic-chemistry.orgresearchgate.net |
| Pd(OAc)₂ / BrettPhos | Aryl triflate-tethered alkene, Benzyl malonate | Malonate-substituted cyclopentane | Demonstrates alkene difunctionalization; tolerates heteroatoms and substituted malonates. | nih.gov |
| Palladium catalyst | Benzyl alcohol, Malonates | Mono- and bis-substituted malonates | Direct coupling via in situ alcohol activation with an organic carbonate solvent; high efficiency and selectivity. | rsc.org |
| [Pd(η³-allyl)PdCl]₂ / DPPF | Benzyl methyl carbonate, Malonate anion | Benzyl-substituted malonate | Tsuji-Trost-type reaction where the allylpalladium complex is reduced by the malonate to generate the active Pd(0) catalyst. | researchgate.net |
Manganese(III) Acetate (B1210297) Mediated Reactions
Manganese(III) acetate [Mn(OAc)₃] is a versatile and powerful one-electron oxidant widely used in organic synthesis to generate carbon-centered radicals from active methylene compounds like malonates. mdpi.comnih.gov The reaction mechanism typically involves the formation of a manganese(III)-enolate complex from the malonate, which then undergoes oxidation to produce a malonyl radical with the reduction of Mn(III) to Mn(II). nih.govnih.gov This radical is a key intermediate that can participate in a variety of subsequent transformations, most notably oxidative free-radical cyclizations and additions. clockss.orgtandfonline.com
These Mn(OAc)₃-mediated reactions have been successfully applied to synthesize a diverse range of cyclic and heterocyclic structures. mdpi.com For example, the oxidative cyclization of unsaturated malonates is a key step in producing γ-lactones, cyclopentanes, and other complex polycyclic systems. nih.govmdpi.comresearchgate.net The presence of a copper(II) salt, such as Cu(OAc)₂, can influence the reaction pathway, often promoting elimination products over substitution products. mdpi.com
Specifically, the Mn(III)-based oxidative cyclization of 2-(2-(arylamino)ethyl)malonates is an effective method for synthesizing tetrahydroquinoline dicarboxylates. clockss.org Similarly, 3-heteroaryl substituted malonates can undergo intramolecular free radical cyclization to furnish tetrahydrocarbazoles and tetrahydrobenzothiophenes. tandfonline.com The reaction of diethyl α-benzylmalonate with alkynes in the presence of Mn(OAc)₃ leads to the formation of substituted dihydronaphthalenes. acs.org These methodologies highlight the utility of Mn(OAc)₃ in transforming simple malonate derivatives into complex molecular frameworks through radical pathways. nih.gov
| Substrate Type | Reaction Conditions | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| 2-(2-(Arylamino)ethyl)malonates | Mn(OAc)₃·2H₂O | Tetrahydroquinolinedicarboxylates | Efficient oxidative cyclization regardless of substituents on the aromatic ring. | clockss.org |
| 3-Indolylmethyl malonate | Mn(OAc)₃, Acetic acid | Tetrahydrocarbazole | Proceeds via an oxidative free radical annulation mechanism. | tandfonline.com |
| Unsaturated β-dicarbonyl compounds | Mn(OAc)₃, Cu(OAc)₂ | Cyclized ketones/enols | The product of the initial cyclization can be isolated if it is oxidized slower than the starting material. | nih.gov |
| Unsaturated malonates | Mn(OAc)₃, Cu(II) salts | Carbocycles tethered to oxygen heterocycles | Copper(II) additives with poorly coordinating anions favor oxidative substitution products. | researchgate.net |
| Terminal alkene and malonate | Mn(OAc)₃ | Lipophilic thiobarbiturates (after further steps) | The initial C-C bond formation between the alkene and malonate is mediated by Mn(OAc)₃. | mdpi.com |
Knoevenagel Condensation (for related malonate derivatives)
The Knoevenagel condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon double bonds. researchgate.net It involves the reaction of an aldehyde or ketone with an active methylene compound, such as a malonate ester, in the presence of a basic catalyst. nih.govtandfonline.com This reaction is particularly relevant for the synthesis of benzylidene malonates, which are important precursors and derivatives in their own right. nih.gov
The classic Knoevenagel condensation is typically catalyzed by weak bases like piperidine (B6355638) or amines and their salts, often with azeotropic removal of water to drive the reaction to completion. nih.govtandfonline.comnih.gov For example, reacting an aromatic aldehyde with dimethyl malonate in the presence of piperidine and acetic acid in benzene (B151609) yields the corresponding dimethyl benzylidene malonate. nih.gov
Modern variations of this reaction employ different catalytic systems to improve efficiency and selectivity. Lewis acids, such as TiCl₄, in combination with a base like pyridine (B92270) or triethylamine, have been shown to be highly effective for promoting sequential Knoevenagel condensation/cyclization reactions. nih.govacs.org Depending on the reaction conditions and the specific substrates used, the initial benzylidene malonate product can undergo subsequent intramolecular reactions to form more complex structures like indenes and benzofulvenes. nih.govacs.org The choice of catalyst and reaction time can selectively favor the formation of the initial Knoevenagel adduct or the cyclized product. nih.gov
| Carbonyl Compound | Malonate Derivative | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Various aldehydes | Dimethyl malonate | Piperidine, Acetic acid, Benzene (reflux) | Dimethyl arylidene malonates | nih.gov |
| 2-(1-Phenylvinyl)benzaldehyde | Methyl malonate | Piperidine, AcOH, Benzene, 80°C, 1.5 h | Benzylidene malonate | nih.govacs.org |
| 2-(1-Phenylvinyl)benzaldehyde | Methyl malonate | TiCl₄-pyridine, CH₂Cl₂ | Indene (B144670) derivative | nih.govacs.org |
| 2-Nitrobenzaldehyde | Malonic acid | Condensation followed by methyl-esterification | Dimethyl 2-(2-nitrobenzylidene)malonate | nih.gov |
| Formaldehyde | Diethyl malonate | Diethylamine | Bis-adduct of diethyl malonate | tandfonline.com |
Reactivity and Reaction Mechanisms of Benzyl Methyl Malonate
Hydrolysis and Decarboxylation Pathways
The hydrolysis and subsequent decarboxylation of benzyl (B1604629) methyl malonate are fundamental transformations that lead to the formation of new carboxylic acids. These reactions can be initiated under either acidic or basic conditions. organicchemistrytutor.com
Under acidic conditions, the ester groups of benzyl methyl malonate are protonated, which increases their electrophilicity. Water molecules can then act as nucleophiles, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently eliminates methanol (B129727) and benzyl alcohol to yield malonic acid. Upon heating, the resulting malonic acid readily undergoes decarboxylation to produce a carboxylic acid with a chain extended by the benzyl group. organicchemistrytutor.com
In a basic environment, such as in the presence of a hydroxide (B78521) base, the process is known as saponification. The hydroxide ion directly attacks the carbonyl carbon of the esters, leading to the formation of the carboxylate anion. organicchemistrytutor.com In some cases, the hydrolysis of diesters like this compound can be followed by rapid decarboxylation of the resulting malonic acid or malonic acid monoester. collectionscanada.gc.ca For instance, the hydrolysis of a dimethyl ester with one equivalent of base can lead to a C4-substituted product after decarboxylation. collectionscanada.gc.ca The Krapcho decarboxylation is a notable method for alkyl malonate derivatives, and studies have shown a correlation between the pKa of the anion in salt additives and the reaction rate, indicating a base-catalyzed hydrolysis mechanism. organic-chemistry.org
A key aspect of the malonic ester synthesis is the decarboxylation step. After hydrolysis of the ester groups to form a substituted malonic acid, heating the reaction mixture leads to the loss of a carboxyl group as carbon dioxide. This process results in the formation of a new carboxylic acid where the original active methylene (B1212753) carbon is now part of the alkyl chain. organicchemistrytutor.com
Nucleophilic Substitution Reactions
The active methylene group in this compound is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for deprotonation by a suitable base to form a stabilized enolate anion. This enolate is a potent nucleophile and can participate in various nucleophilic substitution reactions, most commonly with alkyl halides in an S(_N)2 fashion. organicchemistrytutor.com
The general mechanism involves the following steps:
Enolate Formation: A base, such as sodium ethoxide, removes a proton from the α-carbon (the carbon between the two carbonyl groups) to form a resonance-stabilized enolate. masterorganicchemistry.com
Nucleophilic Attack: The enolate anion then attacks an electrophilic carbon, typically from an alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond. organicchemistrytutor.commasterorganicchemistry.com
This sequence allows for the introduction of an alkyl group at the α-position of the malonate. The process can be repeated with a second alkyl halide to introduce a different alkyl group, leading to a disubstituted malonic ester. masterorganicchemistry.com The resulting substituted this compound can then undergo hydrolysis and decarboxylation to yield a carboxylic acid with one or two new alkyl substituents. organicchemistrytutor.commasterorganicchemistry.com The nucleophilic reactivity of malonate anions has been studied kinetically, allowing for the determination of their nucleophile-specific parameters. researchgate.net
Radical Reactions
This compound can also undergo reactions involving radical intermediates. For instance, asymmetric C–H radical precursors, including benzyl methyl malonates, have been shown to be compatible with certain reaction conditions, leading to the formation of final products in moderate to good yields. beilstein-journals.orgbeilstein-journals.org The presence of radical scavengers like TEMPO can inhibit these reactions, suggesting a radical-mediated process. beilstein-journals.org
One example involves the manganese(III)-mediated oxidation of diethyl α-benzylmalonate in the presence of alkynes, which leads to the synthesis of substituted dihydronaphthalenes through a malonyl radical intermediate. acs.org Another study describes the conjugate addition of alkyl radicals, induced by triethylborane, to benzylidene Meldrum's acids, which are structurally related to malonates. arkat-usa.org This suggests that the benzyl group in this compound could potentially influence the course of such radical reactions.
Catalytic Reaction Mechanisms
Various transition metals catalyze the reactions of this compound, enabling a range of transformations through distinct mechanistic pathways.
Role of π-Allylnickel and Bis-π-Allylnickel Complexes
Nickel complexes are effective catalysts for reactions involving active methylene compounds like malonates and 1,3-dienes. rsc.org These reactions can proceed through competing pathways involving π-allylnickel and bis-π-allylnickel complexes. rsc.orgresearcher.life The formation of a π-allyl nickel intermediate is a key step in nickel-catalyzed allylic substitution reactions. acs.org
In the context of this compound, a nickel catalyst can facilitate the reaction with a diene. The reaction likely involves the oxidative addition of the nickel(0) catalyst to a component of the reaction mixture, followed by coordination to the diene to form a π-allylnickel intermediate. The malonate anion can then act as a nucleophile, attacking the π-allyl ligand to form the final product. The ratio of 1:1 to 2:1 adducts (diene to malonate) can be influenced by the reaction conditions and the nature of the nickel catalyst and ligands. rsc.org Nickel-catalyzed benzylic substitution of benzyl esters with malonates has been achieved, with a proposed mechanism involving η¹- and η³-benzylnickel intermediates. acs.org
Eley-Rideal Mechanism in Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com In the case of this compound, this could involve reacting it with a different alcohol in the presence of a catalyst. Studies on the transesterification of similar malonic esters, such as diethyl malonate with benzyl alcohol, have shown that the reaction can follow the Eley-Rideal mechanism. researchgate.net This mechanism is also proposed for the transesterification of methyl salicylate (B1505791) with benzyl alcohol over zirconia-based catalysts and in biodiesel production. researchgate.netnih.gov
The Eley-Rideal mechanism involves the adsorption of one reactant onto the catalyst surface, while the other reactant reacts with it from the bulk phase. researchgate.netnih.gov In the transesterification of a malonic ester with an alcohol, the alcohol typically adsorbs onto the acidic sites of the solid catalyst. The malonate ester in the bulk phase then reacts with the adsorbed alcohol to form the transesterified product, which subsequently desorbs from the catalyst surface.
| Step | Description |
| 1. Adsorption | An alcohol molecule adsorbs onto an active site of the catalyst. |
| 2. Surface Reaction | The this compound molecule from the bulk liquid phase reacts with the adsorbed alcohol molecule. |
| 3. Desorption | The newly formed ester and the displaced alcohol/methanol desorb from the catalyst surface. |
| A simplified representation of the Eley-Rideal mechanism for the transesterification of this compound. |
Palladium-Catalyzed Benzylic Substitution Mechanisms
Palladium complexes are highly effective catalysts for the nucleophilic benzylic substitution of benzylic esters, including derivatives of this compound. elsevierpure.comorganic-chemistry.orgscilit.com These reactions are believed to proceed through the formation of a (η³-benzyl)palladium intermediate. researchgate.netresearchgate.net
The catalytic cycle is thought to involve the following key steps:
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the benzylic ester, leading to the formation of a Pd(II) intermediate and cleavage of the carbon-oxygen bond of the ester. This results in the formation of a (η³-benzyl)palladium complex. researchgate.netresearchgate.net
Nucleophilic Attack: The malonate anion, acting as a nucleophile, attacks the η³-benzyl ligand of the palladium complex. researchgate.netrsc.org This step forms the new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination to release the benzylated malonate product and regenerate the Pd(0) catalyst, allowing the catalytic cycle to continue. rsc.org
The nature of the ligands on the palladium catalyst, particularly their bite angle, can significantly influence the catalytic activity. elsevierpure.comorganic-chemistry.org For instance, bidentate phosphine (B1218219) ligands like DPPF have been found to be effective in these reactions. elsevierpure.comorganic-chemistry.org
| Catalyst System | Reactants | Product Type | Key Intermediate |
| [Pd(η³-C₃H₅)(cod)]BF₄ / DPPF | Benzyl methyl carbonate, Dimethyl malonate | Benzylated malonate | (η³-benzyl)palladium |
| Ni(II) / Ligand | Benzyl ester, Malonate | Alkylated malonate | η¹- and η³-benzylnickel |
| Examples of catalytic systems used in the substitution reactions of malonate derivatives. |
Applications in Organic Synthesis and Medicinal Chemistry Research
Precursor for Bioactive Molecules and Drug Candidates
The utility of benzyl (B1604629) methyl malonate extends to the synthesis of chiral molecules that are precursors to biologically active compounds. Chiral malonates are crucial building blocks for creating molecules with specific three-dimensional arrangements, which is often a requirement for pharmacological activity.
Research has demonstrated that chiral α,α-dialkylmalonates, which can be synthesized using malonate precursors, are pivotal in the total synthesis of certain natural products. For instance, these chiral building blocks have been successfully applied to the total synthesis of (−)-horsfiline and (+)-coerulescine frontiersin.org. These complex alkaloids possess significant biological activities, and their synthesis highlights the importance of versatile starting materials like benzyl methyl malonate in medicinal chemistry research. The ability to introduce chirality early in a synthetic sequence using malonate chemistry is a powerful strategy for accessing enantiomerically pure drug candidates.
Intermediate for Pharmaceutical and Organic Synthesis
This compound is widely employed as an intermediate in both pharmaceutical and general organic synthesis. fishersci.ca The presence of the acidic proton on the α-carbon allows for easy deprotonation to form a stabilized carbanion (enolate). This enolate is a potent nucleophile that can react with various electrophiles, most commonly in alkylation reactions.
This classic malonic ester synthesis pathway is a fundamental carbon-carbon bond-forming reaction. By reacting this compound with an alkyl halide, a new alkyl group can be introduced at the central carbon. The resulting substituted malonate can then be further transformed. A key feature of this compound is the benzyl ester group, which can be selectively removed under mild hydrogenolysis conditions without affecting the methyl ester or other sensitive functional groups. This differential reactivity allows for controlled, stepwise elaboration of molecular structures, a critical requirement in multi-step pharmaceutical synthesis.
Building Block for Complex Molecular Architectures
The chemical reactivity of this compound makes it an ideal building block for constructing sophisticated molecular architectures. Its ability to undergo alkylation, acylation, and condensation reactions provides chemists with a reliable tool for synthesizing diverse and complex target molecules.
This compound serves as a practical starting material for the synthesis of aryl succinic acids. The synthesis follows a classical malonic ester pathway. The process begins with the deprotonation of this compound at the α-carbon using a suitable base to form the corresponding enolate. This nucleophilic enolate is then reacted with a substituted benzyl halide (an arylmethyl halide). This alkylation step introduces the arylmethyl group onto the malonate backbone. Following the successful alkylation, the resulting substituted malonate undergoes acidic or basic hydrolysis to convert both the methyl and benzyl esters into carboxylic acids. Gentle heating of the resulting dicarboxylic acid intermediate readily induces decarboxylation, yielding the final aryl succinic acid product. This synthetic route provides a straightforward and adaptable method for preparing a variety of substituted succinic acids, which are valuable intermediates in medicinal chemistry.
A significant application of malonate chemistry is in the asymmetric synthesis of chiral α,α-dialkylmalonates, which are valuable building blocks containing a quaternary carbon stereocenter. Research has established an efficient method for this transformation via enantioselective phase-transfer catalysis. frontiersin.org
In this methodology, an α-alkylated malonate substrate is further alkylated using a second alkyl halide in the presence of a chiral phase-transfer catalyst. For example, the synthesis of α-methyl-α-benzylmalonate has been achieved with high chemical yield and excellent enantioselectivity. frontiersin.org The reaction is performed under optimized conditions, often involving a specific base, solvent, and temperature to maximize both conversion and stereocontrol. frontiersin.org The resulting chiral α,α-dialkylmalonates can be selectively hydrolyzed to furnish chiral malonic monoacids, further enhancing their synthetic utility. frontiersin.org
Table 1: Enantioselective Synthesis of Chiral α,α-Dialkylmalonates This table summarizes the results for the phase-transfer catalytic alkylation of malonate precursors with various benzylic halides to produce chiral α,α-dialkylmalonates. Data extracted from research on the synthesis of chiral malonates. frontiersin.org
| Entry | Benzyl Halide (Electrophile) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Benzyl bromide | 99 | 91 |
| 2 | 4-Methoxybenzyl bromide | 99 | 93 |
| 3 | 4-(Trifluoromethyl)benzyl bromide | 99 | 98 |
| 4 | 2-Naphthylmethyl bromide | 90 | 98 |
| 5 | 3-Thienylmethyl bromide | 99 | 95 |
This compound is a suitable precursor for the synthesis of key intermediates required for building the pyrroloindoline alkaloid core. Pyrroloindolines are structurally complex natural products with a wide range of biological activities. nih.gov A critical step in the synthesis of these molecules involves the creation of a C-3 quaternary center on an oxindole ring.
Lewis acid-catalyzed reactions of 3-hydroxy-2-oxindoles with various malonates provide an effective method to construct this feature. acs.org Under mild conditions, a metal triflate catalyst facilitates the reaction between the 3-hydroxy-2-oxindole and a malonate, such as this compound. This reaction proceeds through an in-situ generated 2H-indol-2-one intermediate, which is then attacked by the malonate nucleophile to afford a 2-oxindole with a dicarboxyalkyl substituent at the C-3 position. acs.org This product, containing the crucial all-carbon quaternary center, serves as a versatile precursor for subsequent cyclization and elaboration into the final pyrroloindoline framework.
Malonate derivatives, including this compound, are essential substrates for the synthesis of thiobarbiturates. These compounds are analogs of barbiturates where a sulfur atom replaces one of the carbonyl oxygen atoms and are investigated for their potential pharmacological properties, such as anticonvulsive or anesthetic activities.
A multistep synthesis has been developed that utilizes malonates as the starting point. The key initial step involves a manganese(III) acetate-mediated radical reaction to create a new carbon-carbon bond between the malonate and a terminal alkene. This reaction generates a variety of substituted malonate precursors in moderate to good yields. These functionalized malonates are then condensed with thiourea in the presence of a base, such as sodium ethoxide, to form the six-membered thiobarbituric acid ring. This methodology allows for the creation of a wide range of lipophilic thiobarbiturates with diverse substituents, derived from the initial alkene and malonate building blocks.
Synthesis of Cyclophanes
Cyclophanes are a class of macrocyclic compounds containing an aromatic ring and an aliphatic chain that forms a bridge between two positions of the aromatic ring. These molecules are of interest due to their unique three-dimensional structures and their potential applications in supramolecular chemistry and materials science. One of the synthetic strategies employed for the construction of cyclophane frameworks involves the use of Michael addition reactions. While specific examples detailing the use of this compound in cyclophane synthesis are not prevalent in the reviewed literature, the well-established reactivity of related malonate esters, such as dimethyl malonate, in these reactions provides a strong precedent. For instance, the synthesis of functionalized cyclophanes has been achieved through a cascade reaction that includes an intramolecular Michael addition, a type of conjugate addition. ablelab.euresearchgate.netbeilstein-journals.org This suggests that this compound could similarly serve as a nucleophile in the formation of the macrocyclic ring of a cyclophane.
Synthesis of Fluoroionophores (e.g., bis(1-pyrenylmethyl)-2-benzyl-2-methylmalonate)
Fluoroionophores are molecules designed to bind to specific ions, with a corresponding change in their fluorescence properties, making them valuable as sensors. The synthesis of complex fluoroionophores often involves the use of versatile building blocks that can be readily functionalized. Malonate esters, due to their reactive methylene (B1212753) group, are excellent candidates for introducing various substituents. While a specific synthetic route for bis(1-pyrenylmethyl)-2-benzyl-2-methylmalonate using this compound as a starting material is not explicitly detailed in the available research, the general utility of malonate derivatives in constructing complex molecules is well-documented. For example, 2-fluoromalonate esters are recognized as versatile building blocks for a range of chemical transformations, including Michael additions and the formation of heterocyclic structures. This highlights the potential for malonate-based compounds to be employed in the synthesis of intricately functionalized molecules like fluoroionophores.
Synthesis of Indoles and Quinolines
This compound is a valuable precursor in the synthesis of heterocyclic compounds such as indoles and quinolines, which are core structures in many pharmaceuticals.
The synthesis of quinolines can be effectively achieved through the Gould-Jacobs reaction. wikipedia.orgpreprints.orgmdpi.com This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form the quinoline ring system. wikipedia.orgpreprints.orgmdpi.com The use of malonic acid esters is central to this methodology, indicating that this compound can be a suitable reactant for preparing substituted quinolines.
In the context of indole synthesis, while a direct cyclization to form the indole ring using this compound is not commonly cited, the incorporation of malonate moieties into existing indole structures is a known synthetic strategy. For instance, diethyl 2-[(2-benzyl-1-phenylsulfonyl-1H-indol-3-yl)methylene]malonate has been synthesized, demonstrating the feasibility of attaching malonate derivatives to the indole scaffold. beilstein-journals.org This functionalization can serve as a handle for further chemical modifications.
Synthesis of Caramboxin Analogs
Caramboxin is a neurotoxin found in starfruit, and the synthesis of its analogs is of interest for studying its biological activity and mechanism of action. Research towards the synthesis of caramboxin analogs has explored various synthetic routes. In one such study, the decarboxylation of a malonate ester was a key step. mtak.hu Specifically, the partial hydrolysis and decarboxylation of an amide triester, which contains a malonate core, afforded an acetamide benzyl methyl ester. mtak.hu This demonstrates the utility of malonate derivatives in constructing the molecular framework of caramboxin analogs.
Use in Specific Reaction Types
This compound's reactivity is centered around the active methylene group, making it a potent nucleophile in various carbon-carbon bond-forming reactions.
Conjugate Addition of Nucleophiles
This compound is an effective nucleophile in conjugate addition reactions, also known as Michael additions. This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Malonate esters are well-established "soft" nucleophiles for this purpose. acs.orgresearchgate.net
Research has demonstrated the successful Michael addition of a structurally similar compound, tert-butyl methyl α-benzylmalonate, to benzyl acrylate. researchgate.net This highlights the capability of benzyl-substituted malonates to act as effective nucleophiles in this type of transformation. The reaction is often catalyzed and can be performed under various conditions to yield highly functionalized products.
Below is a table summarizing representative conjugate addition reactions involving malonate esters.
| Catalyst/Conditions | Malonate Reactant | Michael Acceptor | Product Type | Reference |
| Pyrrolidinyl tetrazole catalyst | Ethyl malonates | α,β-unsaturated enones | Michael addition products | researchgate.net |
| Bifunctional tertiary amine–thioureas | Malonates | β,β-disubstituted enones | Adducts with quaternary stereogenic centers | acs.org |
| C5 catalyst / 50% aq. NaOH | tert-butyl methyl α-benzylmalonate | Benzyl acrylate | α,α-disubstituted malonate | researchgate.net |
Metal-Free Catalytic Hydrogenation Reactions
The hydrogenation of esters to alcohols is a fundamental transformation in organic chemistry. While traditionally carried out using metal-based catalysts, there is growing interest in developing metal-free alternatives. Frustrated Lewis pairs (FLPs) have emerged as a promising system for the metal-free hydrogenation of various substrates, including esters. mtak.huacs.orgresearchgate.netresearchgate.netacs.org
The direct hydrogenation of esters using FLPs has been demonstrated, although the reactivity is sensitive to the electronic and steric properties of the ester substrate. mtak.huacs.orgresearchgate.net For instance, esters with electron-withdrawing groups, such as CF3CO2Et, are more readily reduced compared to less activated esters like CH3CO2Et. mtak.huacs.org While the specific metal-free catalytic hydrogenation of this compound has not been extensively reported, the principles established with other esters suggest it could be a potential substrate for such transformations, likely influenced by the electronic nature of the benzyl and methyl groups.
The following table outlines key findings in the metal-free hydrogenation of esters.
| Catalytic System | Substrate Examples | Key Findings | Reference |
| iPr3SnNTf2 / 2,6-lutidine (FLP) | CF3CO2Et, HCO2Me, HCO2Et | Catalytic hydrogenolysis to alcohols and ethers. Reactivity is substrate-dependent. | mtak.huacs.orgresearchgate.net |
| General FLP systems | Esters | Provide a pathway for metal-free ester reduction, though challenges remain for less reactive esters. | mtak.huacs.orgresearchgate.net |
Carbonylation Reactions
Carbonylation reactions, which involve the introduction of a carbonyl group (C=O) into an organic molecule, represent a powerful tool in organic synthesis for the construction of various carbonyl-containing compounds such as aldehydes, ketones, carboxylic acids, and their derivatives. While direct experimental studies on the carbonylation of this compound are not extensively documented in publicly available literature, its structural features—an active methylene group and a benzyl ester moiety—suggest potential reactivity pathways based on well-established transition-metal-catalyzed carbonylation methodologies. The two primary sites for a potential carbonylation reaction on this compound are the α-carbon of the malonate core and the benzylic position of the benzyl ester group.
Transition metal catalysis, particularly with palladium or rhodium complexes, is the most common approach for such transformations. These reactions typically proceed via the activation of a C-H or a C-X (where X is a leaving group) bond, followed by the insertion of carbon monoxide and subsequent functionalization.
One plausible pathway is the direct carbonylation of the α-C-H bond of the malonate. The protons on the methylene group flanked by two carbonyl groups are acidic and can be removed to form a stabilized enolate. This nucleophilic carbon could potentially be carbonylated. More commonly, transition metal-catalyzed C-H activation and carbonylation could be envisioned. In a hypothetical palladium-catalyzed cycle, a high-valent palladium species could coordinate to the malonate and facilitate the deprotonation of the α-carbon to form a palladacycle intermediate. Subsequent coordination and insertion of carbon monoxide would lead to an acyl-palladium complex. Reductive elimination with a suitable coupling partner would then yield the carbonylated product and regenerate the active catalyst.
Another potential avenue for carbonylation involves the benzyl group. Palladium-catalyzed carbonylation of benzyl compounds, such as benzyl halides or benzyl alcohols, is a known transformation. This type of reaction could proceed through the oxidative addition of the benzyl C-O bond to a low-valent palladium(0) catalyst, forming a benzyl-palladium(II) intermediate. This is then followed by the insertion of carbon monoxide to generate a phenylacetyl-palladium complex. The final product would be formed by the reaction of this intermediate with a nucleophile, such as an alcohol, to afford a new ester.
Rhodium-catalyzed carbonylation also presents a viable, albeit less commonly explored, route for the functionalization of malonate derivatives. Rhodium catalysts are known to be effective in the carbonylation of C-H bonds, sometimes under milder conditions than palladium.
The specific outcome of a carbonylation reaction with this compound would be highly dependent on the choice of catalyst, ligands, reaction conditions (temperature, pressure of carbon monoxide), and the presence of other reagents. For instance, the choice of nucleophile in a palladium-catalyzed carbonylative coupling of the benzyl group would determine the final product.
To illustrate the conditions under which related compounds undergo carbonylation, the following table summarizes typical parameters for palladium-catalyzed carbonylation reactions. While not specific to this compound, these examples provide a basis for designing potential synthetic routes.
| Substrate Type | Catalyst/Ligand | CO Pressure | Temperature (°C) | Nucleophile/Solvent | Product Type |
| Aryl Halides | Pd(OAc)₂ / dcpp | 1 atm | 80-110 | Alcohol | Aryl Ester |
| Benzyl Chlorides | Pd₂(dba)₃ / P(t-Bu)₃ | 1 atm | 25-80 | Organotin Reagent | Benzyl Ketone |
| Arenes (C-H Activation) | Rhodium complexes | 1 atm | 100-150 | Alcohol | Aryl Ester |
| Alkenes | [Pd(PPh₃)₄] | 10-50 atm | 80-120 | Alcohol/H₂O | Ester/Carboxylic Acid |
Advanced Spectroscopic and Structural Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of benzyl (B1604629) methyl malonate in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide critical information about the connectivity and chemical environment of the atoms within the molecule. nih.govmlsu.ac.in
In the ¹H NMR spectrum of benzyl methyl malonate, distinct signals correspond to each unique proton environment. The aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.3-7.4 ppm. The two benzylic protons (C₆H₅CH₂ –) show a singlet at approximately 5.2 ppm, while the methylene (B1212753) protons of the malonate backbone (–OCOCH₂ CO–) are observed as a singlet around 3.5 ppm. The methyl protons (–COOCH₃ ) of the ester group also produce a sharp singlet at about 3.7 ppm. nih.govthermofisher.com The integration of these signals provides a quantitative measure of the number of protons in each environment, confirming the structural assignment. mlsu.ac.in
The ¹³C NMR spectrum offers complementary information by revealing the chemical environment of each carbon atom. The carbonyl carbons of the two ester groups are typically found in the highly deshielded region of the spectrum, around 167-169 ppm. The carbons of the aromatic ring appear between 128 and 135 ppm. Other key signals include the benzylic carbon, the malonate methylene carbon, and the methyl carbon. nih.govrsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Data sourced from spectral databases and may vary slightly based on solvent and experimental conditions.
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| -COOCH₃ | ~3.7 (s, 3H) | ~52.5 |
| -O-CO-CH₂ -CO-O- | ~3.5 (s, 2H) | ~41.5 |
| -CH₂ -Ph | ~5.2 (s, 2H) | ~67.5 |
| -C₆H₅ | ~7.3-7.4 (m, 5H) | ~128.5-129.0, ~135.0 |
| C =O | - | ~167.0, ~167.5 |
s = singlet, m = multiplet
X-ray Crystallography for Molecular Structure and Interactions
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. While specific single-crystal X-ray diffraction data for this compound itself is not widely reported in the surveyed literature, the crystallographic analysis of closely related malonate derivatives provides insight into the expected structural features. dntb.gov.uadoaj.org
Studies on compounds such as manganese(II) benzylmalonate complexes and substituted benzylidene malonates reveal key structural motifs. epa.govresearchgate.net For instance, the malonate group can adopt various conformations, and the benzene (B151609) ring of the benzyl group would be oriented in a specific manner relative to the rest of the molecule to minimize steric hindrance. nih.gov In the solid state, intermolecular forces such as van der Waals forces and potential weak C–H···O hydrogen bonds would govern the crystal packing. X-ray studies on similar molecules have detailed how these interactions lead to the formation of specific packing arrangements, such as layered or three-dimensional networks. epa.govresearchgate.net Analysis of related structures shows that the malonate moiety can assume an extended conformation. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. pressbooks.pub The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.govchemicalbook.com
A key feature in the IR spectrum of malonate esters is the carbonyl (C=O) stretching region. cdnsciencepub.com this compound, like many other malonates, exhibits two distinct C=O stretching bands, typically appearing in the range of 1730-1760 cm⁻¹. This splitting is not due to enolization but is often attributed to vibrational coupling between the two ester carbonyl groups. cdnsciencepub.com Other significant absorptions include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic portions (below 3000 cm⁻¹), C-O stretching of the ester groups (around 1150-1250 cm⁻¹), and C=C stretching vibrations of the benzene ring (around 1450-1600 cm⁻¹). researchgate.netnist.gov
Table 2: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2950 - 3000 | Medium |
| Ester C=O Stretch | ~1735 and ~1755 | Strong, two bands |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| Ester C-O Stretch | 1150 - 1250 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. rsc.orgwiley-vch.de For this compound (C₁₁H₁₂O₄), the theoretical exact mass can be calculated with high precision. nih.gov
HRMS analysis provides experimental confirmation of the molecular formula. The calculated monoisotopic mass of this compound is 208.07355886 Da. nih.gov An HRMS experiment would measure the mass of the molecular ion (for instance, [M+H]⁺, [M+Na]⁺, or M⁺˙), and the result is compared to the calculated value. A close match between the measured mass and the calculated mass (typically within a few parts per million, ppm) provides strong evidence for the correct elemental composition, distinguishing it from other compounds with the same nominal mass. rsc.orgoup.com
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₄ |
| Calculated Exact Mass | 208.07355886 Da |
| Nominal Mass | 208 g/mol |
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations on Reaction Mechanisms
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to elucidate the mechanisms of various chemical reactions. While specific DFT studies focusing exclusively on the reaction mechanisms of benzyl (B1604629) methyl malonate are not extensively documented in publicly available literature, DFT has been employed to understand reactions where this compound is a key precursor or part of a larger molecular system.
For instance, in the synthesis of complex heterocyclic compounds, benzyl methyl malonate is often used as a starting material. DFT calculations have been instrumental in these contexts to understand the conformational behavior and stability of the final products. researchgate.net In one such study focused on the synthesis of Levosimendan, while this compound was a reactant, the DFT analysis was centered on the conformational properties of the resulting dihydropyridazinone derivative. researchgate.net
Furthermore, DFT has been utilized to explore the intricacies of transition metal-catalyzed reactions where malonate esters are involved. For example, in studies of palladium-catalyzed [2+2+2] cycloaddition reactions, this compound has been used to synthesize key reactants. researchgate.net DFT calculations in these studies helped to rationalize the reaction pathways, the order of bond formation, and the observed diastereoselectivity of the cycloaddition process, providing insight into the broader reactivity of malonate-derived substrates. researchgate.net
In another example, a doctoral thesis described the use of this compound in the convergent total synthesis of heterodimeric bisindole alkaloids. caltech.edu Within this work, DFT calculations were employed to investigate the rotational barrier of a key biaryl bond in a complex intermediate derived from the initial malonate, highlighting the utility of computational methods in understanding the conformational dynamics of intricate molecular architectures originating from simpler building blocks like this compound. caltech.edu
Modeling of Active Site Interactions in Enzymatic Reactions
Computational modeling is a crucial tool for understanding how substrates and inhibitors interact with the active sites of enzymes. For malonate derivatives, including this compound, these studies are vital for applications in biocatalysis and drug design.
One significant finding comes from crystallographic studies of the DNA nuclease SNM1A, where a malonate molecule was observed bound to a metal ion within the enzyme's active site. nih.gov This observation underscores the ability of the malonate functional group to act as a metal chelator, a key interaction that can be modeled to understand binding affinity and inhibition mechanisms. nih.gov This provides a strong basis for inferring how this compound might interact with metalloenzymes.
Enzymatic reactions, particularly those catalyzed by lipases, are widely used for the kinetic resolution of racemic esters. The enantioselective hydrolysis of malonate esters is a common application, implying a specific interaction and orientation within the enzyme's active site. acs.org Molecular modeling and docking studies for various lipase-substrate complexes have revealed that the enantioselectivity is governed by the precise fit of the substrate within the active site's hydrophobic pockets and the orientation of the ester group relative to the catalytic triad (B1167595) (serine, histidine, and aspartate). wur.nl While specific docking studies for this compound are not readily found, the principles derived from studies on other branched-chain fatty acid esters with lipases are applicable. These models help in predicting which enantiomer will react faster and guide the engineering of enzymes for improved selectivity. wur.nlscience.gov
In the context of drug development, docking studies have been used to understand the structure-activity relationships of malonate-based inhibitors for enzymes like aminopeptidases. researchgate.net These computational models help to identify key hydrogen bonds, hydrophobic interactions, and metal coordination that contribute to the binding affinity of the inhibitors. For example, the benzyl group of a related inhibitor was shown to engage in stacking interactions with specific amino acid residues in the active site. researchgate.net
The table below summarizes findings from studies on malonate derivatives and their interactions with enzyme active sites, which can be extrapolated to understand the potential interactions of this compound.
| Enzyme | Ligand/Substrate | Key Interactions/Findings | Reference |
| DNA Nuclease SNM1A | Malonate | Malonate binds to the active site metal ion, acting as a metal chelator. | nih.gov |
| Lipase | Racemic Esters | Enantioselectivity is determined by the fit within hydrophobic pockets and orientation towards the catalytic triad. | wur.nl |
| Aminopeptidase M1 (PfAM1) | Malonate-based inhibitors | Docking studies identified key interactions in the S1 and S1' pockets, guiding inhibitor design. | researchgate.net |
| Chymotrypsin | Malonate Esters | Molecular modeling has been used to calculate the enantioselectivity of reactions involving similar ester substrates. | wur.nl |
Structure-Activity Relationship (SAR) Studies (for related malonate derivatives)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing insights into how the chemical structure of a compound influences its biological activity or physical properties. While comprehensive SAR studies specifically on a series of this compound analogs are limited, research on related malonate derivatives highlights the importance of the substituents on the malonate backbone.
A notable example is the investigation of malonamide (B141969) derivatives as potential antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com In this study, the alkyl group at the central carbon of the malonate was varied, and it was found that replacing an ethyl group with a benzyl group led to a decrease in antibacterial activity. mdpi.com This suggests that steric bulk or the specific electronic properties of the benzyl group may not be optimal for interaction with the biological target in this particular series of compounds. mdpi.com
Conversely, in the context of antioxidant activity, the presence of a benzyl group on a malonate derivative was found to be beneficial. mdpi.comresearchgate.net An SAR study on α-monosubstituted malonate derivatives demonstrated that an unsubstituted benzyl group conferred good antioxidant activity. mdpi.com The activity could be further modulated by adding substituents to the benzyl ring. An electron-donating group in the para-position increased the antiradical activity, while an electron-withdrawing group decreased it. mdpi.com This indicates that the electronic properties of the benzyl moiety play a crucial role in the antioxidant mechanism of these malonate derivatives.
In another area, this compound has been used as a building block in the synthesis of modified nucleosides to probe the binding requirements of the DNA nuclease SNM1A. nih.gov By attaching the malonate derivative at different positions of the nucleoside and modifying its functional groups (e.g., ester, carboxylic acid), researchers can systematically study how these structural changes affect the inhibitory activity. This approach is a practical application of SAR principles to understand ligand-receptor interactions. nih.gov
The following table summarizes the findings from SAR studies on malonate derivatives where the benzyl group or its substitution pattern plays a key role.
| Compound Class | Biological Activity Investigated | Key SAR Findings | Reference |
| Malonamide Derivatives | Antibacterial (MRSA) | Replacement of an ethane (B1197151) chloride group with a benzyl group at the α-carbon resulted in reduced activity, potentially due to steric effects. mdpi.com | mdpi.com |
| α-Monosubstituted Malonates | Antioxidant (Antiradical) | An unsubstituted benzyl group showed good activity. Electron-donating substituents on the benzyl ring increased activity. mdpi.com | mdpi.comresearchgate.net |
| Modified Nucleosides | DNA Nuclease Inhibition | The position and functional groups of the attached malonate (derived from this compound) are critical for binding and inhibition. nih.gov | nih.gov |
Derivatives and Analogues of Benzyl Methyl Malonate in Advanced Research
Chiral Benzyl (B1604629) Methyl Malonate Derivatives
The development of asymmetric methods to synthesize chiral molecules is a cornerstone of modern organic chemistry. Chiral derivatives of benzyl methyl malonate, particularly those with a quaternary stereocenter, are highly sought-after intermediates.
Advanced research has established efficient methods for the asymmetric synthesis of chiral α,α-dialkylmalonates using phase-transfer catalysis (PTC). frontiersin.orgnih.govresearchgate.netresearchgate.netfrontiersin.org One notable approach involves the enantioselective α-alkylation of malonates like 2,2-diphenylethyl tert-butyl α-methylmalonates. frontiersin.orgnih.govresearchgate.netfrontiersin.org Using a binaphthyl-modified chiral quaternary ammonium (B1175870) salt as the phase-transfer catalyst, researchers have successfully synthesized α-methyl-α-benzylmalonate with high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). frontiersin.orgnih.govresearchgate.netfrontiersin.org The reaction conditions, including the choice of solvent, base, and temperature, are optimized to maximize stereoselectivity. For instance, lower reaction temperatures generally lead to higher enantioselectivities. frontiersin.orgresearchgate.net
Another key strategy is the enantioselective α-benzoyloxylation of α-monosubstituted tert-butyl methyl malonates. researchgate.netelectronicsandbooks.com Using cinchona alkaloid-derived phase-transfer catalysts, α-benzyl tert-butyl methyl malonate can be converted to its α-benzoyloxy derivative with high yields and enantioselectivity (up to 96% ee). electronicsandbooks.com These chiral products are valuable as they can be transformed into other important molecules, such as mineralocorticoid receptor antagonists. researchgate.netelectronicsandbooks.com
The utility of these chiral malonates is enhanced by the ability to selectively hydrolyze one of the ester groups. For example, the tert-butyl ester of α-methyl-α-benzylmalonate can be selectively cleaved under acidic conditions (trifluoroacetic acid), while the diphenylethyl ester can be hydrolyzed using a base like potassium hydroxide (B78521). frontiersin.orgresearchgate.net This differential reactivity allows for the creation of versatile chiral malonic monoacids. frontiersin.orgnih.govresearchgate.netfrontiersin.org
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (S,S)-3,4,5-trifluorophenyl-NAS bromide (PTC) | 2,2-diphenylethyl tert-butyl α-methylmalonate | α-methyl-α-benzylmalonate derivative | up to 99 | up to 98 | frontiersin.orgnih.govresearchgate.netfrontiersin.org |
| N-(9-anthracenylmethyl)cinchoninium chloride (PTC) | α-Benzyl tert-butyl methyl malonate | α-benzoyloxy-α-benzyl malonate derivative | up to 99 | up to 96 | researchgate.netelectronicsandbooks.com |
| Chiral Aldehyde/Palladium/Lewis Acid | N-unprotected amino acid esters & benzyl alcohol derivatives | α-benzyl amino acids | High | High | nih.gov |
Substituted Benzyl Malonates
The introduction of substituents onto the benzyl ring or the malonate backbone gives rise to a diverse class of compounds with tailored properties for various synthetic applications.
A significant area of research is the nickel-catalyzed benzylic substitution of benzyl esters with malonates. organic-chemistry.orgacs.org This method provides an efficient route for forming carbon-carbon bonds using malonates as soft carbon nucleophiles. organic-chemistry.orgacs.org The reaction typically employs a Ni(cod)₂/DPPF catalyst system and has been shown to be effective for a wide range of substituted benzyl esters and malonate derivatives, achieving yields between 46% and 86%. organic-chemistry.org Benzyl esters with a 2,3,4,5,6-pentafluorobenzoate leaving group exhibit high reactivity. organic-chemistry.orgacs.org The reaction is compatible with various functional groups and even heterocycles, although electron-rich substrates may require higher catalyst loading. organic-chemistry.org
Palladium-catalyzed benzylations of malonates with benzyl methyl carbonates have also been explored. organic-chemistry.org A palladium complex generated in situ from [Pd(η3-C3H5)(cod)]BF4 and a bidentate phosphine (B1218219) ligand like DPPF serves as an effective catalyst for this transformation. acs.orgorganic-chemistry.org
Furthermore, methods have been developed for synthesizing substituted malonic acid half oxyesters (SMAHOs). beilstein-journals.org This involves the saponification of corresponding disubstituted malonates to yield substituted malonic acids, which are then esterified. beilstein-journals.org The synthesis of indanone compounds can also be achieved starting from substituted benzyl halide compounds, which react with a malonate to form a substituted malonate compound. google.com This intermediate then undergoes hydrolysis, decarboxylation, and cyclization in a single step. google.com
| Reaction Type | Catalyst | Reactants | Product | Yield (%) | Reference |
| Benzylic Substitution | Ni(cod)₂/DPPF | Benzyl 2,3,4,5,6-pentafluorobenzoates, Malonate derivatives | Alkylation products | 46-86 | organic-chemistry.orgacs.org |
| Benzylation | [Pd(η3-C3H5)(cod)]BF4 / DPPF | Benzyl methyl carbonates, Malonates | Benzylated malonates | - | acs.orgorganic-chemistry.org |
| Indanone Synthesis | Phosphoric acid-containing compound | Substituted benzyl malonate | Indanone compound | - | google.com |
Benzylidene Malonate Derivatives
Benzylidene malonates are α,β-unsaturated compounds synthesized through the Knoevenagel condensation of benzaldehyde (B42025) or its derivatives with malonates. nih.govrasayanjournal.co.inontosight.aiuni-regensburg.de These compounds are important intermediates in organic synthesis and have applications as commercial light stabilizers. nih.govresearchgate.net
The synthesis is often carried out using catalysts like piperidine (B6355638) and acetic acid, or under greener conditions using catalysts like potassium alum in an aqueous medium. nih.govrasayanjournal.co.in Recent research has also demonstrated a light-driven cascade reaction for preparing benzylidenemalononitrile (B1330407) derivatives in water, where benzyl alcohols are oxidized in situ to benzaldehydes, which then condense with malononitrile. uni-regensburg.de
Benzylidene malonates are versatile Michael acceptors. For example, they undergo highly enantioselective Michael additions with indoles catalyzed by copper(II)-bis(oxazoline) complexes, achieving over 99% ee. acs.orgunimi.it They are also used in hydroarylation-lactonization sequences with phenols, catalyzed by Lewis acids like TiCl₄, to produce 3,4-disubstituted dihydrocoumarins with high diastereoselectivity. researchgate.net Furthermore, they have been identified as a novel class of Toll-like receptor 4 (TLR4) signaling inhibitors, with compounds like 2-(2-nitrobenzylidene) malonate showing potential anti-inflammatory activity. nih.gov
| Reaction | Catalyst | Reactants | Product | Key Finding | Reference |
| Knoevenagel Condensation | Piperidine/AcOH or Potassium Alum | Benzaldehyde, Malonates | Benzylidene Malonate | Efficient synthesis of the core structure. | nih.govrasayanjournal.co.in |
| Michael Addition | Copper(II)-bis(oxazoline) | Indole, Benzylidene Malonate | Chiral indole-malonate adduct | >99% enantiomeric excess achieved. | acs.org |
| Hydroarylation-Lactonization | TiCl₄ | Phenol (B47542), Benzylidene Malonate | 3,4-disubstituted dihydrocoumarin | High diastereoselectivity for the trans isomer. | researchgate.net |
| TLR4 Signaling Inhibition | - | 2-(2-nitrobenzylidene) malonate | - | Identified as a novel anti-inflammatory agent. | nih.gov |
Malonate Derivatives as Stabilizers for Organic Materials
Synthetic organic polymers are susceptible to degradation upon exposure to sunlight and heat. google.com Malonate derivatives, including those related to this compound, have been developed as effective stabilizers to prevent this degradation. google.comgoogle.com
These compounds function primarily as light stabilizers, particularly UV absorbers, for a variety of synthetic polymers such as polyolefins, polyurethanes, and polyamides. researchgate.netgoogle.com A specific class of stabilizers includes malonates containing a polyalkyl piperidinyl moiety, which are effective in retarding photo-degradation. google.comgoogle.com Hydroxybenzylated malonates, such as dioctadecyl-2,2-bis(3,5-di-tert-butyl-2-hydroxybenzyl)malonate, are another important group of stabilizers used to protect organic materials. epo.org
While low molecular weight benzylidene malonates are effective, their use in applications like food packaging can be limited due to migration issues. researchgate.net To address this, research has focused on creating macromolecular benzylidene malonates by anchoring the active units to a polymer backbone, such as poly(ethylene-co-acrylic acid). researchgate.net These macromolecular stabilizers show improved migration profiles, making them more suitable for food-contact applications. researchgate.net Malonate derivatives are also used in the formulation of photographic chemicals as stabilizers. riverlandtrading.com
| Stabilizer Type | Target Material | Function | Key Feature | Reference |
| Polyalkyl piperidinyl malonates | Synthetic polymers (e.g., polypropylene) | Light stabilizer | Retards photo-degradation. | google.comgoogle.com |
| Hydroxybenzylated malonates | Organic materials | Antioxidant/Stabilizer | Contains sterically hindered phenol groups. | epo.org |
| Macromolecular benzylidene malonates | Food-packaging polymers | Light stabilizer | Low migration profile. | researchgate.net |
| General malonate derivatives | Photographic materials | Chemical stabilizer | Improves stability of formulations. | riverlandtrading.com |
Comparison with Other Malonate Esters in Research
The reactivity and utility of this compound are often understood by comparing it with other common malonate esters, such as dimethyl malonate and diethyl malonate. The choice of the ester group (benzyl, methyl, ethyl) can significantly influence the outcome of a reaction.
In the enantioselective hydrolysis of 2-benzyl-2-methyl-malonic acid diethyl ester using Pig Liver Esterase (PLE), the resulting enantiomeric excess is low (maximum 17%). usm.edu It is proposed that the relatively small benzyl side chain can fit into multiple pockets of the enzyme's active site, leading to poor stereoselectivity. usm.edu This highlights how the interplay between the malonate's substituents and a chiral catalyst dictates the reaction's success.
In nickel-catalyzed benzylic substitutions, a wide variety of malonate derivatives, including diethyl methylmalonate, can be used as nucleophiles. acs.org Similarly, in Knoevenagel condensations leading to indene (B144670) and benzofulvene derivatives, the reaction of 2-(1-phenylvinyl)benzaldehyde with different malonates, including methyl malonate, can be controlled to selectively yield benzylidene malonates or cyclized products based on the reaction conditions. nih.gov
Diethyl malonate is a widely used building block for synthesizing pharmaceuticals, agrochemicals, and fragrances due to its reactive methylene (B1212753) group. riverlandtrading.com The synthesis of chiral α,α-dialkylmalonates often starts from α-methyl Meldrum's acid, which is transesterified to produce various mono-esters, including tert-butyl α-methylmalonic acid, as a precursor for mixed esters like benzyl tert-butyl α-methylmalonate. frontiersin.orgresearchgate.net This demonstrates the synthetic flexibility afforded by having different ester groups, allowing for selective transformations and the construction of complex molecular architectures. frontiersin.orgresearchgate.net
Future Research Directions and Emerging Applications of Benzyl Methyl Malonate
Benzyl (B1604629) methyl malonate continues to be a compound of significant interest in the scientific community. Its versatile chemical nature, characterized by an activated methylene (B1212753) group and two distinct ester functionalities, makes it a valuable precursor for a wide array of chemical transformations. Researchers are actively exploring new frontiers for this molecule, pushing the boundaries of catalysis, sustainable synthesis, drug discovery, and materials science. This article delves into the promising future research directions and emerging applications of benzyl methyl malonate.
Q & A
Q. What are the standard synthetic routes for preparing benzyl methyl malonate, and how do reaction conditions influence yield?
this compound is typically synthesized via alkylation or condensation reactions. A common method involves reacting sodium hydride with this compound in dry 1,3-dioxane, followed by alkylation with agents like methyl iodide or methyl 3-bromopropionate. The reaction is performed under inert conditions at 50°C for 4 hours, yielding α-alkyl derivatives (e.g., 47–69% yields after vacuum distillation) . Solvent choice (e.g., THF or dioxane) and stoichiometry of the alkylating agent (10–10.3 mmol) are critical for minimizing side products. Post-reaction purification via vacuum distillation or column chromatography ensures high purity .
Q. How can this compound be purified and characterized for structural confirmation?
Purification is achieved through vacuum distillation (e.g., 105–155°C under 10⁻⁴ mbar) or silica-gel chromatography using Et₂O/hexane mixtures. Characterization employs:
- IR spectroscopy to confirm ester C=O stretches (~1730–1763 cm⁻¹) and alkyl/aryl C-H vibrations .
- ¹H-NMR for monitoring methylene protons (δ 5.16–5.18 ppm for benzyl CH₂) and ester methoxy groups (δ 3.65–3.71 ppm) .
- Mass spectrometry (EI-MS) for molecular ion peaks (e.g., m/z 294 for C₁₅H₁₈O₆) and fragmentation patterns .
Q. What are the key considerations for alkylation reactions using this compound?
Alkylation requires deprotonation of the active methylene group using strong bases like NaH (10 mmol) in aprotic solvents (dioxane). The choice of alkylating agent (e.g., methyl iodide vs. bromopropionate) dictates the substituent introduced. Excess base or alkylating agent can lead to over-alkylation or ester hydrolysis, necessitating careful stoichiometric control .
Advanced Research Questions
Q. How can FeAlP catalysts optimize transesterification reactions involving this compound?
Iron aluminophosphate (FeAlP) catalysts with 0.025 mol% Fe enhance selectivity in transesterification with benzyl alcohol, yielding benzyl ethylmalonate or dibenzyl malonate. The catalyst’s acidity and surface area (textural properties) influence reaction kinetics. Optimization involves adjusting Fe loading and reaction temperature to balance activity and selectivity .
Q. What methodologies exist to incorporate this compound into nucleoside analogs for enzyme inhibition studies?
this compound serves as a nucleophile in SN2 reactions with iodinated nucleosides (e.g., 5′-deoxy-5′-iodothymidine). After protection of the nucleobase (e.g., benzyloxymethyl group), substitution yields malonate-linked nucleosides. Subsequent hydrogenolysis removes protecting groups, generating carboxylic acid derivatives for metal-chelating enzyme inhibitors (e.g., targeting SNM1A nucleases). Key challenges include avoiding racemization during substitution and optimizing hydrogenation conditions (Pd/C, H₂) for deprotection .
Q. How can transesterification side reactions be minimized in malonate-based syntheses?
Transesterification between this compound and alcohols (e.g., benzyl alcohol) is mitigated by:
- Using non-nucleophilic bases (e.g., Cs₂CO₃ instead of KOH) to suppress ester exchange.
- Employing low temperatures (0–25°C) and stoichiometric control of reactants.
- Selecting solvents (e.g., THF) that stabilize intermediates without participating in side reactions .
Q. What advanced analytical techniques resolve contradictions in malonate reactivity data?
- HPLC-MS : Monitors reaction progress and identifies byproducts (e.g., using a C18 column with TFA/acetonitrile gradients) .
- Isotopic labeling : ¹⁴C-labeled this compound (e.g., [2-¹⁴C]) tracks reactivity in complex mixtures .
- Kinetic studies : Variable-temperature NMR quantifies activation energies for alkylation or hydrolysis steps .
Q. How does this compound compare to other malonates in peptide analog synthesis?
this compound’s ester groups offer orthogonal protection: the benzyl ester is selectively cleaved via hydrogenolysis (Pd/C, H₂), while the methyl ester remains intact. This contrasts with diethyl malonates, where both esters require harsher conditions (e.g., LiOH/THF). The method enables stepwise deprotection in retro-inverso peptide synthesis, enhancing yield (72% cyclization) and reducing racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
